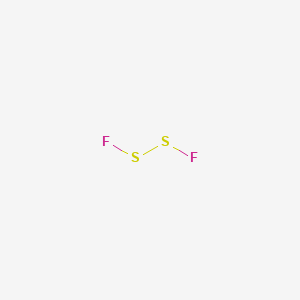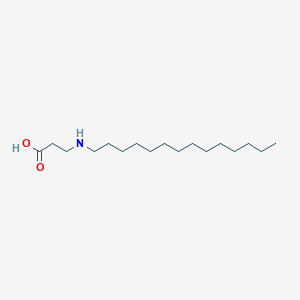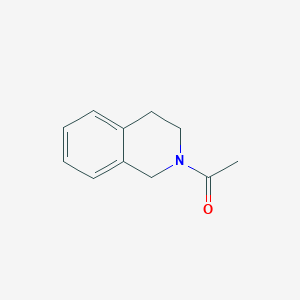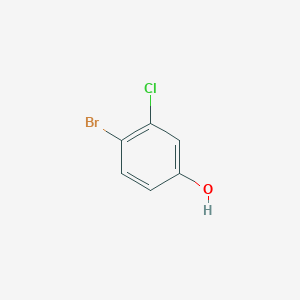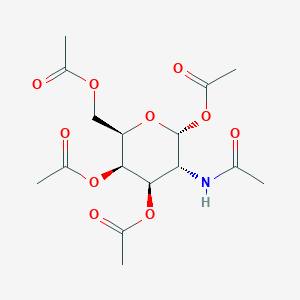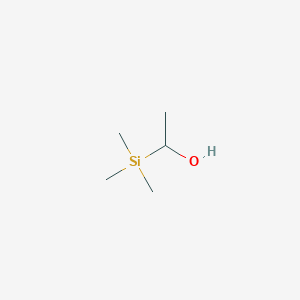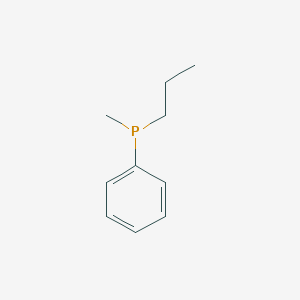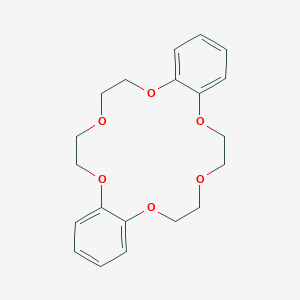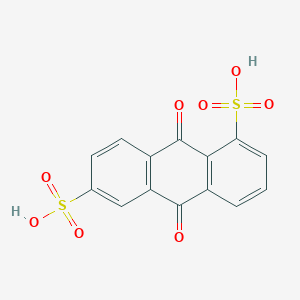
9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acid, also known as anthraquinone-2,7-disulfonic acid (AQDS), is a chemical compound that has been extensively used in scientific research. AQDS is a redox-active compound that can undergo reversible oxidation and reduction reactions, making it a useful tool in various fields of research.
Wirkmechanismus
AQDS acts as a mediator in redox reactions by accepting or donating electrons. Its redox potential allows it to transfer electrons between enzymes and substrates, facilitating the conversion of substrates into products. AQDS also acts as an electron shuttle in microbial fuel cells, transferring electrons from the microbial cells to the electrode.
Biochemical and Physiological Effects:
AQDS has been shown to have antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. AQDS has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AQDS has several advantages for use in lab experiments, including its stability, solubility, and redox potential. However, AQDS can be toxic to cells at high concentrations, and its redox potential can interfere with other redox-active compounds in the system.
Zukünftige Richtungen
There are several future directions for the use of AQDS in scientific research. AQDS has been studied for its potential use in the treatment of cancer, and further research is needed to determine its efficacy in vivo. AQDS has also been studied for its potential use in the treatment of neurodegenerative diseases, and further research is needed to determine its mechanism of action and potential side effects. AQDS has also been studied for its potential use in microbial fuel cells, and further research is needed to optimize its use in this application.
Synthesemethoden
AQDS can be synthesized through several methods, including the oxidation of anthracene-2,7-disulfonic acid and the reduction of 9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acide-2,7-disulfonic acid. The most commonly used method involves the oxidation of anthracene-2,7-disulfonic acid using potassium permanganate in acidic conditions.
Wissenschaftliche Forschungsanwendungen
AQDS has been widely used in scientific research due to its redox-active properties. It has been used as an electron shuttle in microbial fuel cells, as a mediator in enzymatic reactions, and as a redox probe in electrochemical studies. AQDS has also been used in the study of soil microbial communities and in the degradation of pollutants.
Eigenschaften
CAS-Nummer |
14486-58-9 |
|---|---|
Produktname |
9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acid |
Molekularformel |
C14H8O8S2 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-9-2-1-3-11(24(20,21)22)12(9)14(16)8-5-4-7(6-10(8)13)23(17,18)19/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
SROYVYGZVXMVOA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |
Andere CAS-Nummern |
14486-58-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)
